Rabenzazole

Vue d'ensemble

Description

Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome .

Synthesis Analysis

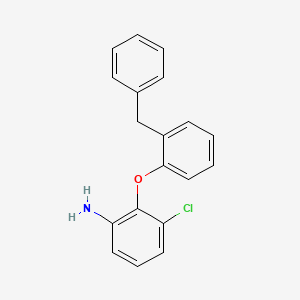

The oxidation of rabeprazole sulfide is a key step in the synthesis of rabeprazole . The current rabeprazole production process adopts a one-pot batch process, which has low reaction efficiency and poor stability . A continuous process can greatly improve the production efficiency .Molecular Structure Analysis

Rabeprazole has a molecular formula of C18H21N3O3S . It is a prodrug - in the acid environment of the parietal cells, it turns into an active sulphenamide form .Chemical Reactions Analysis

The voltammetric response of rabeprazole sodium was studied using both square-wave adsorptive stripping voltammetry (SWAdSV) and cyclic voltammetry (CV) . The current signal due to the oxidation process was a function of the concentration of rabeprazole sodium, pH of the medium, cobalt concentration, scan rate, frequency, and deposition time at the electrode surface .Physical And Chemical Properties Analysis

Rabeprazole has a molecular weight of 359.443 . It is a sodium salt of 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole .Applications De Recherche Scientifique

1. Antimicrobial Applications

- Study: Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid (Kim, Seok, & Rhee, 2019) (source).

- Context: This study explored the synergistic antimicrobial effects of benzoic acid derivatives, which could be relevant to understanding similar mechanisms in Rabenzazole.

2. Pharmacology and Toxicology

- Study: Pharmacokinetics of raloxifene in rats and its complexation with hydroxybutenyl-beta-cyclodextrin (Wempe, Wacher, Ruble, Ramsey, Edgar, Buchanan, & Buchanan, 2008) (source).

- Context: Investigating the pharmacokinetics and interactions of raloxifene, a compound with some structural or functional similarities, could provide insights into this compound's pharmacological behavior.

3. Cancer Research

- Study: Dynamics of tumor angiogenesis: effect of razoxane-induced growth rate slowdown (Hellmann, 2004) (source).

- Context: This study on razoxane's impact on tumor angiogenesis might offer indirect insights into this compound's potential applications in oncology, given the chemical similarity.

4. Antidepressant-like Effects

- Study: Antidepressant-like effects of the fractions of Xiaoyaosan on a rat model of chronic unpredictable mild stress (Zhou, Lu, Li, Gao, Tian, Zhang, Wu, & Qin, 2011) (source).

- Context: While not directly related, this study's exploration of antidepressant effects in a traditional medicine context might offer useful comparisons for this compound's potential applications in mental health.

5. Antiparasitic Applications

- Study: Albendazole, mebendazole, and praziquantel: non-clinical toxicity and pharmacokinetics (Dayan, 2003) (source).

- Context: Understanding the pharmacokinetics and toxicity of these anthelmintic agents may provide parallels for assessing this compound in similar contextsThe search results for the scientific research applications of this compound did not yield direct references to this compound itself. However, there are some studies on related compounds and topics that might offer insights into the broader scientific context relevant to this compound. Here's a summary of the findings:

1. Antimicrobial Research

- Study: "Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid" explores the antimicrobial effects of benzoic acid derivatives, which could be relevant for understanding similar mechanisms in this compound (Kim, Seok, & Rhee, 2019) (source).

2. Factor Xa Inhibition

- Study: "Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)" discusses a compound with factor Xa inhibitory activity, which may have parallels with this compound's potential therapeutic actions (Quan et al., 2005) (source).

3. Pharmacology and Toxicology

- Study: "Pharmacokinetics of raloxifene in male Wistar-Hannover rats" examines the pharmacokinetics of raloxifene, which may share some pharmacological properties with this compound (Wempe et al., 2008) (source).

4. Antidepressant-like Effects

- Study: "Antidepressant-like effects of the fractions of Xiaoyaosan on rat model of chronic unpredictable mild stress" investigates the antidepressant effects of Xiaoyaosan, offering a potential comparison for similar applications in this compound (Zhou et al., 2011) (source).

5. Cancer Treatment

- Study: "Razoxane (ICRF 159) in the treatment of psoriasis" explores the use of razoxane, a drug with potential similarities to this compound, in treating psoriasis, which might offer insights into this compound's applications (Atherton, Wells, Laurent, & Williams, 1980) (source).

Mécanisme D'action

Target of Action

Rabenzazole, also known as Rabeprazole, primarily targets the H+/K+ ATPase enzyme, also known as the proton pump , located on the secretory surface of the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling the production of stomach acid .

Mode of Action

This compound belongs to a class of antisecretory compounds known as proton pump inhibitors (PPIs) . It works by suppressing gastric acid secretion through the inhibition of the gastric H+/K+ ATPase enzyme . This compound is a prodrug, which means it is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form . This active form inhibits the H+/K+ ATPase, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+/K+ ATPase enzyme, this compound prevents the final step of gastric acid production, which involves the exchange of H+ ions with K+ ions in the stomach’s parietal cells . This action effectively reduces the amount of gastric acid produced, alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

This compound has a bioavailability of approximately 52% upon oral administration . It reaches maximal plasma concentrations approximately 3-4 hours after ingestion . The drug is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites are primarily excreted via the kidneys .

Result of Action

The inhibition of gastric acid secretion by this compound leads to an increase in gastric pH, which can help heal gastrointestinal ulcers and manage symptoms of GERD . It can also aid in the eradication of Helicobacter pylori, a bacterium often associated with gastric ulcers and stomach cancer . In addition, this compound is used to treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

While specific studies on the influence of environmental factors on this compound’s action are limited, it’s known that factors like diet, co-administration with other drugs, and individual patient characteristics (such as age, weight, and liver function) can impact the drug’s efficacy and stability . For instance, the bioavailability of this compound is robust against food intake or administration of antacids

Safety and Hazards

Orientations Futures

Given the widespread use of PPIs and increasing concern regarding long-term use, more rational use is recommended, particularly with unnecessary prolonged continuation . Clinicians should review PPI prescriptions regularly and deprescribe when there is no appropriate ongoing indication or evidence of benefit .

Analyse Biochimique

Biochemical Properties

Rabenzazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets fungal enzymes, disrupting their normal function and inhibiting fungal growth. This compound interacts with enzymes such as cytochrome P450, which is involved in the synthesis of ergosterol, a crucial component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis by inhibiting the enzyme cytochrome P450. This inhibition leads to a decrease in ergosterol levels, compromising the cell membrane’s integrity and resulting in cell lysis . In plant cells, this compound is absorbed and translocated to the site of fungal infection, where it exerts its fungicidal effects without causing significant harm to the plant itself.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cytochrome P450 enzyme, which is essential for ergosterol synthesis in fungal cells . By binding to the active site of this enzyme, this compound prevents the conversion of lanosterol to ergosterol, a key step in the biosynthesis of the fungal cell membrane. This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits strong fungicidal activity, leading to a rapid decline in fungal cell viability. Over extended periods, the stability of this compound may decrease, resulting in reduced efficacy . Additionally, long-term exposure to this compound can lead to the development of fungal resistance, necessitating the use of higher doses or combination therapies to maintain its effectiveness.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The primary metabolic pathway involves the reduction of this compound to its thioether derivative, which is then further metabolized and excreted via the kidneys. The involvement of cytochrome P450 enzymes in this compound metabolism underscores the potential for drug-drug interactions and the need for monitoring in clinical settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to the site of fungal infection, where it accumulates and exerts its fungicidal effects . In animal models, this compound is distributed to various tissues, including the liver and kidneys, where it undergoes metabolism and excretion.

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on ergosterol synthesis in fungal cells. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments, further increasing its efficacy as a fungicide.

Propriétés

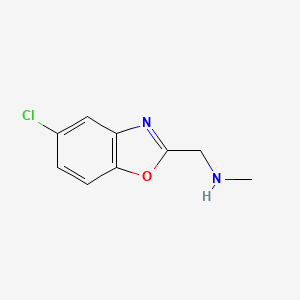

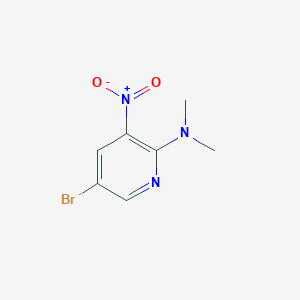

IUPAC Name |

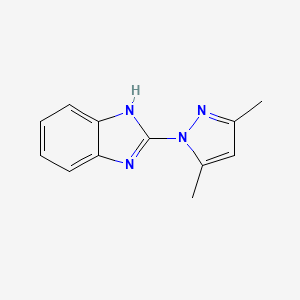

2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGYNGIMTAFTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193342 | |

| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40341-04-6 | |

| Record name | Rabenzazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40341-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabenzazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040341046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABENZAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1545W9H5TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Rabenzazole?

A: this compound is primarily used as a fungicide in agricultural practices. [, ] While it shares structural similarities with some medical antifungals, the provided research focuses solely on its presence and detection in environmental samples. [, ]

Q2: How frequently is this compound detected in the environment?

A: A study in Portugal found this compound to be the most frequently detected fungicide in both surface and groundwater, appearing in 61% and 92% of samples respectively. [] This highlights its widespread use and potential for environmental accumulation.

Q3: Are there any concerns about the regulatory status of this compound?

A: Yes, the study in Portugal revealed that while 51% of the detected fungicides were authorized for use, this compound was among those lacking data in the EU. [] Furthermore, it was identified as a contaminant requiring inclusion in environmental monitoring programs and further investigation. []

Q4: What analytical methods are effective for detecting this compound in samples like fruits?

A: Research demonstrates that a Turbo Flow-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (TF-UPLC-MS/MS) method effectively quantifies this compound in fruit samples. [] This method offers high sensitivity and precision, making it suitable for determining trace amounts of this compound residues. []

Q5: Has this compound been found in food products like wine?

A: Yes, a study developed a specific and sensitive method using Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to determine this compound alongside other pyrazole fungicides in grape wine. [] This emphasizes the importance of monitoring this compound residues in food products to ensure consumer safety.

Q6: Are there any known challenges in analyzing this compound in complex matrices?

A: Developing analytical methods for this compound can be challenging due to potential interference from structurally similar compounds. One study employed a mimic template approach to create a molecularly imprinted polymer specifically designed to recognize and bind to this compound with high selectivity. [] This highlights the need for innovative solutions to overcome analytical challenges posed by complex sample matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)